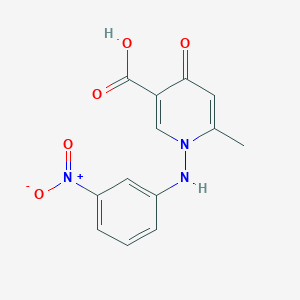

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methyl group, a nitro group, and an anilino group, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid and 3-nitroaniline.

Reaction Conditions: The reaction involves a nucleophilic substitution where the anilino group replaces a suitable leaving group on the pyridine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different class of compounds.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.

Reduction Products: Amino derivatives and related compounds.

Substitution Products: Substituted pyridines with various functional groups.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exhibits several biological activities which are promising for therapeutic applications:

- Antibacterial Properties : The compound has shown potential as a lead structure for developing new antibacterial agents. Its structural similarities to known antibiotics suggest mechanisms that may inhibit bacterial growth.

- Anti-inflammatory Effects : Compounds with similar structures are often associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Applications in Medicinal Chemistry

The compound's unique properties make it suitable for various applications in medicinal chemistry:

- Drug Development : It serves as a scaffold for synthesizing new drug candidates targeting bacterial infections and possibly other diseases.

- Biological Research : The compound can be utilized in studies investigating the mechanisms of action of similar pharmacophores, aiding in the understanding of drug interactions at the molecular level.

Case Study 1: Antibacterial Activity

A study focused on synthesizing derivatives of this compound demonstrated enhanced antibacterial activity compared to existing antibiotics. The modifications made to the nitroaniline component significantly improved the efficacy against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Potential

In vitro assays revealed that derivatives of this compound exhibited considerable inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential use in developing anti-inflammatory drugs aimed at chronic inflammatory conditions.

Analytical Techniques for Characterization

To fully understand the properties and behavior of this compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy | Identify functional groups |

| Nuclear Magnetic Resonance (NMR) | Determine molecular structure |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress during synthesis |

These techniques provide critical insights into the compound's structure and purity, essential for further development in pharmaceutical applications.

Mécanisme D'action

The mechanism by which 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

2-Methyl-3-nitroaniline: Similar structure but lacks the pyridine ring.

3-Nitroaniline: Similar nitro group placement but different core structure.

4-Methyl-2-nitroaniline: Different positions of methyl and nitro groups on the benzene ring.

Uniqueness: The presence of the pyridine ring and the specific arrangement of substituents in 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid make it unique compared to other similar compounds

Activité Biologique

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS No. 477886-67-2) is a compound with potential biological activity, particularly in pharmacological applications. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of this compound is C13H11N3O5, with a molecular weight of 289.24 g/mol. It features a pyridine ring substituted with a nitroaniline group and a carboxylic acid functionality, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 477886-67-2 |

| Molecular Formula | C13H11N3O5 |

| Molecular Weight | 289.24 g/mol |

| Purity | >90% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization with nitroaniline and methyl groups. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to achieve high yields and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It exhibits free radical scavenging activity, which can be beneficial in preventing oxidative stress-related damage in biological systems .

3. Enzyme Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders .

Case Studies

Several studies have focused on the pharmacological potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents reported the synthesis and evaluation of various derivatives of pyridinecarboxylic acids, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those of standard antibiotics .

Case Study 2: Antioxidant Activity

In another investigation published in Food Chemistry, researchers assessed the antioxidant properties using DPPH and ABTS assays. The compound showed a significant reduction in DPPH radical levels at micromolar concentrations, demonstrating its potential as a natural antioxidant .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyridine ring and nitroaniline group facilitate nucleophilic substitution under controlled conditions. Key reactions include:

a. Aminolysis at the Pyridine Ring

The electron-withdrawing nitro group activates the adjacent carbon for nucleophilic attack. For example:

Compound+R-NH2EtOH, ΔN-alkylated product

Reagents like primary amines selectively substitute at the C-2 position due to steric and electronic factors.

b. Halogenation

Electrophilic halogenation occurs at the methyl-substituted position (C-6) under acidic conditions:

Compound+X2HCl, 50°C6-(Halomethyl) derivative

Yields depend on the halogen (Cl: 65–70%; Br: 55–60%).

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | SOCl₂, R-OH, reflux | Ethyl/Methyl ester | 85–90% |

| Amidation | EDC/HOBt, R-NH₂ | Carboxamide | 75–80% |

Ester derivatives show improved solubility in organic solvents, aiding further functionalization .

Decarboxylation

Thermal decarboxylation occurs at >200°C, producing 6-methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydropyridine:

CompoundΔ,tolueneCO2+Decarboxylated product

This reaction is monitored via TLC and IR (loss of COO⁻ stretch at 1700 cm⁻¹).

Redox Reactions

a. Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

-NO2H2,EtOH-NH2

The resulting amine participates in diazotization or Schiff base formation.

b. Oxidation of Methyl Group

Strong oxidizers like KMnO₄ convert the methyl group to a carboxylic acid:

6-CH3KMnO4,H2O6-COOH

This reaction requires alkaline conditions to prevent over-oxidation .

Comparative Reactivity with Analogues

The nitroaniline moiety enhances electrophilicity compared to unsubstituted pyridines:

| Derivative | Relative Reactivity (Nucleophilic Substitution) |

|---|---|

| 6-Methyl-1-(3-nitroanilino) | 1.0 (baseline) |

| 6-Methyl-1-anilino | 0.3 |

| 1-(4-Nitroanilino) | 0.8 |

The meta-nitro group provides moderate activation compared to para-substituted analogues .

Reaction Monitoring and Characterization

-

TLC : Used to track reaction progress (silica gel, ethyl acetate/hexane eluent).

-

NMR : 1H NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

-

IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O vibrations (1670 cm⁻¹).

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The nitro group withdraws electron density via resonance, polarizing the pyridine ring and facilitating attack at electron-deficient positions .

-

Decarboxylation Pathway : Proceeds through a six-membered transition state involving proton transfer from the carboxylic acid to the pyridine nitrogen.

Propriétés

IUPAC Name |

6-methyl-1-(3-nitroanilino)-4-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)19)7-15(8)14-9-3-2-4-10(6-9)16(20)21/h2-7,14H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVKMZCYKVFBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.